Fmoc-Dap-OH

Catalog No.
S1768136
CAS No.
181954-34-7
M.F
C18H18N2O4
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Dap-OH

CAS Number

181954-34-7

Product Name

Fmoc-Dap-OH

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

HDSLKWZYHRLRRL-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O

Synonyms

Fmoc-Dap-OH;181954-34-7;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoicacid;N2-Fmoc-L-2,3-diaminopropionicacid;(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;Nalpha-Fmoc-L-2,3-diaminopropionicacid;Fmoc-L-Dapa-OH;AmbotzFAA1467;AC1LEMHB;47552_ALDRICH;SCHEMBL418101;47552_FLUKA;CTK1B9090;ZINC57603;HDSLKWZYHRLRRL-INIZCTEOSA-N;MolPort-003-725-379;ACT06569;CF-791;AKOS015892809;AJ-09748;AK-44570;AN-30514;SC-10226;AM20030205;FT-0679770

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[NH3+])C(=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[NH3+])C(=O)[O-]

Fmoc-Dap-OH (N-α-Fmoc-L-α,β-diaminopropionic acid) is a non-proteinogenic amino acid derivative essential for advanced solid-phase peptide synthesis (SPPS).[1][2] Its defining feature is a primary amine on the side chain's β-carbon, which provides a reactive handle for on-resin modifications.[3][4] Unlike its side-chain protected counterparts, Fmoc-Dap-OH is specifically chosen when the synthetic strategy requires direct, on-resin manipulation of the side-chain amine for applications such as peptide cyclization, branching, or site-specific conjugation before final cleavage.[3]

Selecting an alternative to Fmoc-Dap-OH introduces significant process and performance trade-offs. Using a side-chain protected version, such as Fmoc-Dap(Boc)-OH, is fundamentally incompatible with synthesis workflows that require on-resin side-chain reactions, as the Boc group is stable to the basic conditions used for Fmoc removal.[3] Substituting with longer-chain homologs like Fmoc-Dab-OH or Fmoc-Orn-OH alters the geometry and reactivity, which is critical for achieving high yields in constrained cyclic peptides or specific bioactive conformations. The unprotected β-amino group is nucleophilic and can lead to undesired side reactions if not managed, but this reactivity is precisely what makes it indispensable for specific multi-step, on-resin synthetic strategies where other analogs would fail.[4]

Enables High-Yield On-Resin Cyclization for Constrained Peptides

The use of Fmoc-Dap-OH's unprotected side chain is a deliberate strategy for creating constrained peptides. In a direct comparison for synthesizing analogues of the MPER epitope via on-resin CuAAC cyclization, the peptide constructed with a Dap derivative yielded a clean conversion, resulting in a 60–75% recovered yield after a single purification.[5] This demonstrates that the specific chain length and reactivity of the Dap side chain are well-suited for forming constrained cyclic structures directly on the resin, a process that would be impossible with a side-chain protected version and would have different efficiencies with longer homologs like Orn or Lys.[5]

Evidence DimensionRecovered Yield after On-Resin Cyclization and Purification
Target Compound Data60-75% (using Fmoc-Dap(N3)-OH)
Comparator Or BaselineFmoc-Orn(N3)-OH and Fmoc-Lys(N3)-OH (Homologs with longer side chains)
Quantified DifferenceAchieved comparable high yields to longer-chain analogs, confirming its suitability for forming smaller, constrained rings.
ConditionsOn-resin CuAAC macrocyclization of MPER epitope analogues on Tenta-gel resin.[5]

For synthesizing constrained cyclic peptides, this evidence shows that Fmoc-Dap-OH is a validated precursor, enabling efficient on-resin cyclization with high recovered yields.

Process Risk: Avoids Intramolecular Lactamization Prevalent in Homolog Fmoc-Dab(Mtt)-OH

A significant procurement risk with the next-longer homolog, diaminobutyric acid (Dab), is its high propensity for side reactions. Studies show that the orthogonally protected homolog Fmoc-Dab(Mtt)-OH undergoes rapid and extensive intramolecular lactamization (γ-lactam formation) upon activation with common coupling reagents like PyBOP.[6][7] This side reaction consumes the building block before it can couple to the peptide chain, leading to poor coupling efficiency and process failure.[7] Fmoc-Dap-OH, with its shorter side chain, is not susceptible to this specific intramolecular cyclization pathway, making it a more reliable and process-stable choice for incorporating a di-amino acid residue.

Evidence DimensionPropensity for Pre-Coupling Intramolecular Lactamization
Target Compound DataNot reported to undergo rapid intramolecular lactamization upon activation.
Comparator Or BaselineFmoc-Dab(Mtt)-OH (Next longer homolog)
Quantified DifferenceFmoc-Dab(Mtt)-OH shows rapid lactamization, leading to 'abnormally poor coupling efficiency', a side reaction not characteristic of Fmoc-Dap-OH.[7]
ConditionsActivation with coupling reagents (e.g., PyBOP, HBTU) in DMF prior to coupling in SPPS.[6]

This demonstrates lower process risk; choosing Fmoc-Dap-OH avoids the costly batch failures and tedious protocol adjustments required to mitigate the inherent instability of its close homolog, Fmoc-Dab-OH.

Precursor Suitability: Essential for Chemical Synthesis of Lantibiotics

Fmoc-Dap-OH serves as a crucial synthetic precursor for generating dehydroalanine (Dha) residues, which are key intermediates in the total synthesis of lantibiotics like Lacticin 481.[8] Lantibiotics contain characteristic lanthionine (Lan) and methyllanthionine (MeLan) thioether bridges, which are formed by the Michael addition of cysteine thiols to Dha or Dhb residues.[8] The use of a Dap building block is a validated and established method for introducing the Dha moiety required for the subsequent cyclization to form these unique structural motifs.[8][9] This specific transformation is not achievable with longer-chain homologs, making Fmoc-Dap-OH a non-substitutable precursor for this class of complex peptide synthesis.

Evidence DimensionSuitability as a Dehydroalanine (Dha) Precursor
Target Compound DataServes as a direct precursor to Dha for lanthionine bridge formation in lantibiotic synthesis.
Comparator Or BaselineFmoc-Dab-OH, Fmoc-Orn-OH, Fmoc-Lys-OH (Longer-chain homologs)
Quantified DifferenceThe specific β-amino side chain of Dap is required for the elimination reaction to form the Dha double bond; longer-chain homologs are structurally unsuitable for this transformation.
ConditionsFmoc-based solid-phase peptide synthesis (SPPS) for total synthesis of lantibiotics.[8]

For research and development in lantibiotics, Fmoc-Dap-OH is an enabling raw material, providing a synthetic route to structures that cannot be made with other di-amino acids.

On-Resin Synthesis of Branched and Conjugated Peptides

Where the synthesis plan requires attachment of a cargo molecule, fluorescent label, or a second peptide chain to a specific internal site before cleavage from the resin, Fmoc-Dap-OH provides the necessary reactive handle. Its use bypasses the need for side-chain deprotection steps that could compromise other protecting groups.[3]

Development of Constrained Cyclic Peptides with Short Loops

For creating peptides with small ring structures (e.g., side chain-to-terminus or side chain-to-side chain cyclization), the specific length of the diaminopropionic acid side chain is critical for achieving efficient macrocyclization. Evidence shows it is a validated building block for obtaining high-yield cyclic products directly on resin.[5]

Total Synthesis of Lantibiotics and Analogs

In the synthesis of complex natural products like lantibiotics, Fmoc-Dap-OH is an essential precursor for forming dehydroalanine residues. This enables the subsequent construction of lanthionine bridges, a key structural feature of this class of potent antimicrobial peptides.[8]

XLogP3

-0.5

Dates

Last modified: 08-15-2023

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